molecular formula C2H3Cl3S B6302337 Trichloro(methylsulfanyl)methane CAS No. 2976-35-4

Trichloro(methylsulfanyl)methane

Cat. No.: B6302337
CAS No.: 2976-35-4
M. Wt: 165.5 g/mol
InChI Key: SNYMEOFTIKCHCE-UHFFFAOYSA-N
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Description

Trichloro(methylsulfanyl)methane is an organosulfur compound with the molecular formula C₂H₃Cl₃S. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms and a methylsulfanyl group attached to a methane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(methylsulfanyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The compound can be produced by the chlorination of methanesulfonic acid using chlorine gas under controlled conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro(methylsulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dichloro(methylsulfanyl)methane and monochloro(methylsulfanyl)methane.

    Substitution: Hydroxylated and aminated derivatives.

Scientific Research Applications

Trichloro(methylsulfanyl)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trichloro(methylsulfanyl)methane involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The pathways involved in these reactions include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Trichloro(methylsulfanyl)methane can be compared with other similar compounds, such as:

    Methanesulfonyl chloride: Similar in structure but lacks the chlorine atoms on the methane backbone.

    Methylsulfonylmethane (MSM): Contains a sulfonyl group instead of the methylsulfanyl group.

    Dimethyl sulfone: Features two methyl groups attached to a sulfone group.

Uniqueness

This compound is unique due to the presence of three chlorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

trichloro(methylsulfanyl)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3S/c1-6-2(3,4)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMEOFTIKCHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536983
Record name Trichloro(methylsulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-35-4
Record name Trichloro(methylthio)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloro(methylsulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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